molecular formula C10H18ClNO B6611718 [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride CAS No. 4462-16-2

[(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride

Cat. No.: B6611718
CAS No.: 4462-16-2
M. Wt: 203.71 g/mol
InChI Key: YERQFDWUFZMDLQ-UHFFFAOYSA-N
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Description

(furan-2-yl)methylamine hydrochloride is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amine group attached to a 3-methylbutyl chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

The synthesis of (furan-2-yl)methylamine hydrochloride typically involves several steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Attachment of the methylbutyl chain: The 3-methylbutyl chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the 3-methylbutylamine.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

(furan-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form dihydrofuran derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

    Addition: The compound can participate in addition reactions, such as Diels-Alder reactions, where the furan ring acts as a diene and reacts with dienophiles to form cyclohexene derivatives.

Scientific Research Applications

(furan-2-yl)methylamine hydrochloride has various applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: Furan derivatives, including this compound, have shown potential as antimicrobial agents. They can inhibit the growth of bacteria and fungi, making them useful in the development of new antibiotics.

    Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications. It may have anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and solubility in the hydrochloride form make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (furan-2-yl)methylamine hydrochloride depends on its specific application. In antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(furan-2-yl)methylamine hydrochloride can be compared with other furan derivatives, such as:

    2-furoic acid: A simple furan derivative with a carboxylic acid group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Furfurylamine: A furan derivative with an amine group attached to the furan ring. It is used in the production of resins and as a chemical intermediate.

    Furfuryl alcohol: A furan derivative with a hydroxyl group. It is used in the production of resins, adhesives, and coatings.

The uniqueness of (furan-2-yl)methylamine hydrochloride lies in its specific structure, which combines the furan ring with a 3-methylbutylamine chain. This unique structure imparts specific chemical and biological properties that differentiate it from other furan derivatives.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-9(2)5-6-11-8-10-4-3-7-12-10;/h3-4,7,9,11H,5-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERQFDWUFZMDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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